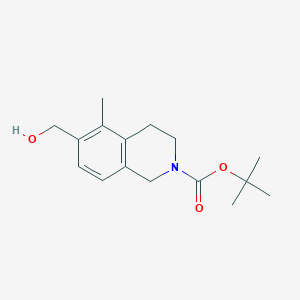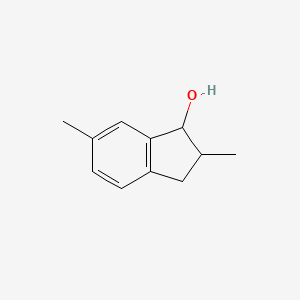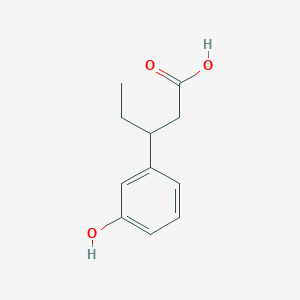
tert-butyl 3,4-dihydro-6-(hydroxymethyl)-5-methylisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 3,4-ジヒドロ-6-(ヒドロキシメチル)-5-メチルイソキノリン-2(1H)-カルボン酸エステルは、tert-ブチル基、ヒドロキシメチル基、イソキノリンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
tert-ブチル 3,4-ジヒドロ-6-(ヒドロキシメチル)-5-メチルイソキノリン-2(1H)-カルボン酸エステルの合成は、通常、複数段階の有機反応を含みます。一般的な方法には、適切な前駆体の環化が制御された条件下で行われる方法があります。反応条件は、通常、目的の生成物を高い純度と収率で得るために、特定の触媒、溶媒、および温度制御を必要とします。
工業的製造方法
この化合物の工業的製造は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成を伴う場合があります。これは、一貫した品質とスケーラビリティを確保するために、自動反応器、連続フローシステム、および高度な精製技術の使用を含むことがよくあります。
化学反応の分析
反応の種類
tert-ブチル 3,4-ジヒドロ-6-(ヒドロキシメチル)-5-メチルイソキノリン-2(1H)-カルボン酸エステルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は、対応するアルデヒドまたはカルボン酸を生成するために酸化される可能性があります。
還元: 特定の条件下では、イソキノリンコアを還元して、さまざまな誘導体を得ることができます。
置換: tert-ブチル基は、求核置換反応または求電子置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤または求電子剤が含まれます。条件は、通常、反応を効率的に駆動するために、制御された温度、特定の溶媒、および場合によっては触媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシメチル基の酸化によりアルデヒドまたはカルボン酸が生成される可能性があり、イソキノリンコアの還元により、さまざまなイソキノリン誘導体が生成される可能性があります。
科学研究アプリケーション
tert-ブチル 3,4-ジヒドロ-6-(ヒドロキシメチル)-5-メチルイソキノリン-2(1H)-カルボン酸エステルは、いくつかの科学研究アプリケーションを持っています。
化学: 新しい化合物と材料の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造により、生物学的相互作用と経路を研究するための候補となっています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
tert-ブチル 3,4-ジヒドロ-6-(ヒドロキシメチル)-5-メチルイソキノリン-2(1H)-カルボン酸エステルの作用機序は、特定の分子標的および経路との相互作用を伴います。ヒドロキシメチル基とイソキノリンコアは、その生物活性において重要な役割を果たし、酵素、受容体、または他の生体分子と相互作用して、その効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
tert-ブチル 3,4-ジヒドロ-6-(ヒドロキシメチル)-5-メチルイソキノリン-2(1H)-カルボン酸エステル: 他のイソキノリン誘導体およびtert-ブチル基を有する化合物と類似性を共有しています。
イソキノリン誘導体: これらの化合物は、同様のコア構造を持っていますが、官能基や置換基が異なる場合があります。
tert-ブチル化合物: これらの化合物はtert-ブチル基を共有していますが、コア構造や機能性が異なる場合があります。
独自性
tert-ブチル 3,4-ジヒドロ-6-(ヒドロキシメチル)-5-メチルイソキノリン-2(1H)-カルボン酸エステルの独自性は、官能基とイソキノリンコアの組み合わせにあり、他の類似の化合物と比較して、明確な化学的および生物学的特性を提供します。
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other tetrahydroisoquinoline derivatives with different substituents. Examples include:
- Tert-butyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the tert-butyl ester group, hydroxymethyl group, and methyl group in the tetrahydroisoquinoline core provides a distinct reactivity profile and potential for diverse applications in research and industry.
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl 6-(hydroxymethyl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-13(10-18)6-5-12-9-17(8-7-14(11)12)15(19)20-16(2,3)4/h5-6,18H,7-10H2,1-4H3 |
InChIキー |
SNPBRNPRIAYONE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)




![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
